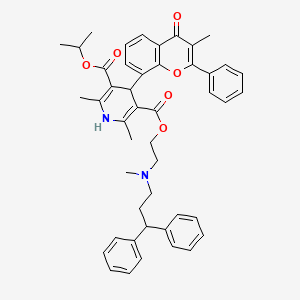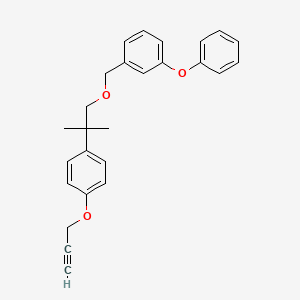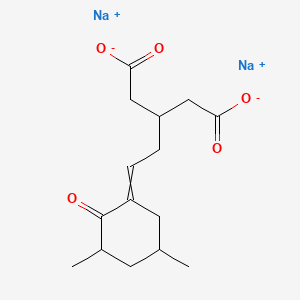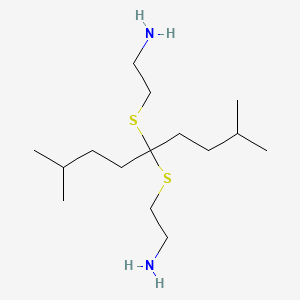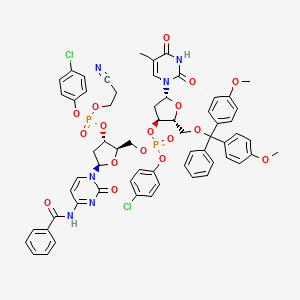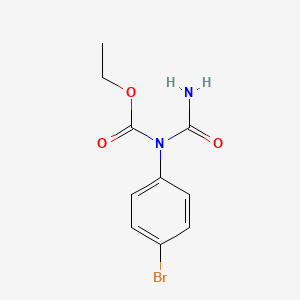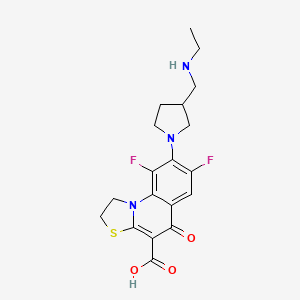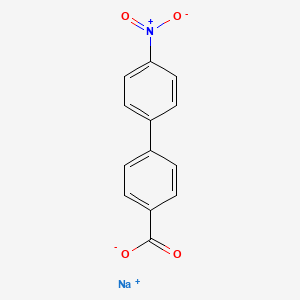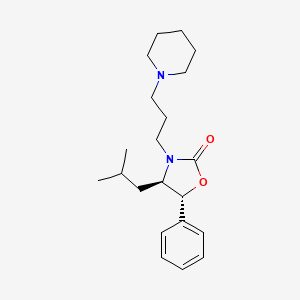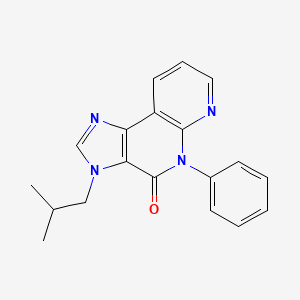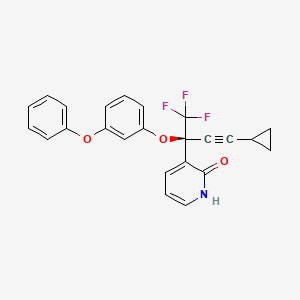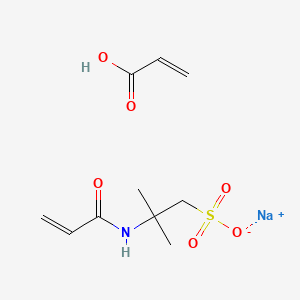
Unii-1dxe3F3ozx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-1dxe3F3ozx: sodium acrylate/sodium acryloyldimethyltaurate copolymer (4000000 MW) , is a high molecular weight polymer. This compound is commonly used in various industrial and pharmaceutical applications due to its unique properties, such as high viscosity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves the polymerization of sodium acrylate and sodium acryloyldimethyltaurate monomers. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of a high molecular weight polymer .
Industrial Production Methods: : Industrial production of this copolymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then purified and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer primarily undergoes polymerization reactions. It can also participate in cross-linking reactions to form hydrogels, which are used in various applications .
Common Reagents and Conditions: : The polymerization of sodium acrylate and sodium acryloyldimethyltaurate typically requires initiators such as potassium persulfate and cross-linking agents like N,N’-methylenebisacrylamide. The reaction is carried out at elevated temperatures (around 60-70°C) and under inert atmosphere to prevent unwanted side reactions .
Major Products: : The major product of these reactions is the high molecular weight copolymer, which can be further processed into various forms such as powders, gels, or films depending on the intended application .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this copolymer is used as a thickening agent and stabilizer in various formulations. It is also used in the synthesis of hydrogels for drug delivery systems .
Biology: : In biological research, sodium acrylate/sodium acryloyldimethyltaurate copolymer is used in the preparation of bio-compatible hydrogels for tissue engineering and regenerative medicine .
Medicine: : In the medical field, this copolymer is used in topical formulations for its ability to form a protective barrier on the skin. It is also used in wound dressings and other medical devices .
Industry: : Industrial applications of this copolymer include its use as a thickening agent in personal care products, adhesives, and coatings. It is also used in water treatment processes to remove impurities .
Wirkmechanismus
The mechanism of action of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves its ability to form a three-dimensional network through cross-linking. This network can trap water and other molecules, making it an effective thickening and stabilizing agent. The copolymer interacts with various molecular targets through hydrogen bonding and electrostatic interactions, which contribute to its unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other high molecular weight polymers such as polyacrylamide, polyvinyl alcohol, and polyethylene glycol .
Uniqueness: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer is unique due to its high molecular weight and the presence of both acrylate and acryloyldimethyltaurate units. This combination provides the copolymer with enhanced viscosity and stability compared to other polymers .
Eigenschaften
CAS-Nummer |
77019-71-7 |
|---|---|
Molekularformel |
C10H16NNaO6S |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI-Schlüssel |
ZSIKSEYZLYLBCQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


